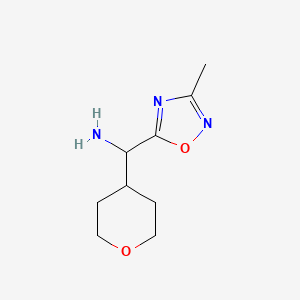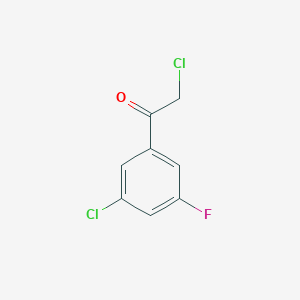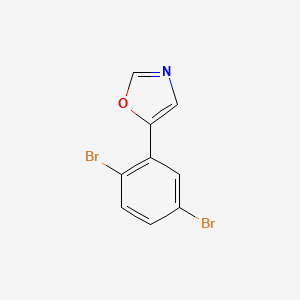
3-Piperazin-1-yl-isonicotinic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Piperazin-1-yl-isonicotinic acid tert-butyl ester is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities, including antiviral, antipsychotic, antimicrobial, and anti-HIV-1 activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Piperazin-1-yl-isonicotinic acid tert-butyl ester typically involves a multi-step procedure. One common method includes the reaction of 3-chloro-1,2-benzothiazole with piperazine in tert-butyl alcohol at elevated temperatures . The reaction conditions often require stirring the mixture at 120°C for an extended period, such as 15 hours . The resulting product is then purified and characterized using techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-Piperazin-1-yl-isonicotinic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine moiety can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-Piperazin-1-yl-isonicotinic acid tert-butyl ester has several scientific research applications, including:
Medicinal Chemistry: The compound is used in the development of new drugs due to its potential biological activities.
Biological Studies: It is employed in studies investigating the mechanisms of action of piperazine derivatives and their interactions with biological targets.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other biologically active molecules.
Mecanismo De Acción
The mechanism of action of 3-Piperazin-1-yl-isonicotinic acid tert-butyl ester involves its interaction with specific molecular targets in the body. The piperazine moiety is known to interact with neurotransmitter receptors, such as dopamine and serotonin receptors, which can lead to various pharmacological effects . Additionally, the compound may inhibit certain enzymes or proteins involved in disease pathways, contributing to its therapeutic potential .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
3-Piperazin-1-yl-isonicotinic acid tert-butyl ester is unique due to its specific structure, which combines the piperazine moiety with an isonicotinic acid ester This combination imparts distinct biological activities and chemical properties that differentiate it from other piperazine derivatives
Propiedades
IUPAC Name |
tert-butyl 3-piperazin-1-ylpyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)11-4-5-16-10-12(11)17-8-6-15-7-9-17/h4-5,10,15H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDYYSDIIORIJMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=NC=C1)N2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[3-(Naphthalen-1-ylmethyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6356062.png)
![1-{3-[(2-Chlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6356065.png)












